molecular formula Ce2(CO3)3<br>C3Ce2O9 B082857 Cerium(III) carbonate CAS No. 14623-75-7

Cerium(III) carbonate

Cat. No. B082857
CAS RN: 14623-75-7
M. Wt: 460.26 g/mol
InChI Key: GHLITDDQOMIBFS-UHFFFAOYSA-H
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Patent
US08361419B2

Procedure details

First, 0.1 mole of cerium nitrate anhydrate was dissolved into 100 ml of distilled water, and the solution was stirred at room temperature for 30 minutes. In a separate container, 0.2 mole of ammonium carbonate was dissolved into 100 ml of ethanol at 50° C. Then, the above two solutions were mixed with each other to cause precipitation at 75° C. for 6 hours. By doing so, cerium carbonate powder was obtained.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Ce+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.O.[C:15](=[O:18])([O-:17])[O-:16].[NH4+].[NH4+]>C(O)C>[C:15](=[O:16])([O-:18])[O-:17].[Ce+3:5].[C:15](=[O:16])([O-:18])[O-:17].[C:15](=[O:16])([O-:18])[O-:17].[Ce+3:5] |f:0.1.2.3,5.6.7,9.10.11.12.13|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then, the above two solutions were mixed with each other
CUSTOM
Type
CUSTOM
Details
precipitation at 75° C. for 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.